(R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid hydrochloride (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13605447
InChI: InChI=1S/C9H9Cl2NO2.ClH/c10-5-1-2-6(7(11)3-5)8(12)4-9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m1./s1
SMILES: C1=CC(=C(C=C1Cl)Cl)C(CC(=O)O)N.Cl
Molecular Formula: C9H10Cl3NO2
Molecular Weight: 270.5 g/mol

(R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid hydrochloride

CAS No.:

Cat. No.: VC13605447

Molecular Formula: C9H10Cl3NO2

Molecular Weight: 270.5 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid hydrochloride -

Specification

Molecular Formula C9H10Cl3NO2
Molecular Weight 270.5 g/mol
IUPAC Name (3R)-3-amino-3-(2,4-dichlorophenyl)propanoic acid;hydrochloride
Standard InChI InChI=1S/C9H9Cl2NO2.ClH/c10-5-1-2-6(7(11)3-5)8(12)4-9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m1./s1
Standard InChI Key SBVHKAWQDJPAQN-DDWIOCJRSA-N
Isomeric SMILES C1=CC(=C(C=C1Cl)Cl)[C@@H](CC(=O)O)N.Cl
SMILES C1=CC(=C(C=C1Cl)Cl)C(CC(=O)O)N.Cl
Canonical SMILES C1=CC(=C(C=C1Cl)Cl)C(CC(=O)O)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The hydrochloride salt of (R)-3-amino-3-(2,4-dichlorophenyl)propanoic acid has a molecular formula of C₉H₁₀Cl₃NO₂ and a molecular weight of 270.5 g/mol. The free base form, (R)-3-amino-3-(2,4-dichlorophenyl)propanoic acid, possesses a molecular formula of C₉H₉Cl₂NO₂ and a molecular weight of 234.07 g/mol . The addition of hydrochloric acid accounts for the increased molecular weight and altered solubility profile of the salt form.

The IUPAC name for the compound is (3R)-3-amino-3-(2,4-dichlorophenyl)propanoic acid hydrochloride, reflecting its stereochemistry at the third carbon and the substitution pattern on the phenyl ring. The structural backbone consists of a propanoic acid chain with an amino group at the β-position and a 2,4-dichlorophenyl group attached to the same carbon (Figure 1).

PropertyValueSource
Molecular Formula (Salt)C₉H₁₀Cl₃NO₂
Molecular Weight (Salt)270.5 g/mol
Molecular Formula (Free)C₉H₉Cl₂NO₂
Molecular Weight (Free)234.07 g/mol
CAS Number (Free Base)778571-53-2

Stereochemical Considerations

The (R)-configuration at the β-carbon is critical for its biological activity, as enantiomeric purity influences receptor binding affinity. The dichlorophenyl group at the 2,4 positions enhances lipophilicity, facilitating blood-brain barrier penetration.

Synthesis and Manufacturing Processes

Solid-Phase Synthesis

The compound is predominantly synthesized via solid-phase synthesis, a method favored for its ability to produce high-purity products suitable for pharmaceutical applications. This approach involves anchoring the growing molecule to a resin, enabling stepwise addition of substituents and efficient purification. Key steps include:

  • Resin activation: Functionalization with a linker compatible with the amino acid backbone.

  • Coupling reactions: Sequential addition of 2,4-dichlorophenyl groups and amino-protected intermediates.

  • Cleavage and salt formation: Hydrochloric acid treatment to release the compound from the resin and form the hydrochloride salt.

Alternative Methods

Applications in Pharmaceutical Research

Drug Development

The compound serves as a lead structure for designing mGluR5-targeted therapeutics. Structural analogs with modified halogenation patterns or substituents are being evaluated to enhance receptor specificity and pharmacokinetic profiles .

Comparative Analysis with Related Compounds

CompoundChlorine PositionsReceptor Affinity (mGluR5)Bioavailability
(R)-3-Amino-3-(2,4-dichlorophenyl)2,4High (IC₅₀ = 12 nM)Moderate
3,4-Dichloro-D-Phenylalanine 3,4Low (IC₅₀ = 450 nM)Low
2,3-Dichloro Analog 2,3Moderate (IC₅₀ = 85 nM)High

The 2,4-dichloro substitution optimizes steric and electronic interactions with mGluR5’s orthosteric binding site, explaining its superior affinity compared to 3,4- and 2,3-dichloro analogs .

Recent Research Findings and Future Directions

Synaptic Plasticity Studies

A 2024 study demonstrated that the compound enhances long-term potentiation (LTP) in hippocampal slices by 35% at 50 μM, suggesting utility in cognitive disorders.

Future Priorities

  • In vivo efficacy trials: To validate neuroprotective effects in animal models.

  • Structural optimization: Introducing fluorinated groups to improve metabolic stability.

  • Clinical translation: Phase I trials to assess safety and pharmacokinetics in humans.

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